Technical Whitepaper: 4-(tert-Butyl)oxazol-2-amine Hydrochloride
Technical Whitepaper: 4-(tert-Butyl)oxazol-2-amine Hydrochloride
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes actionable protocols, mechanistic insight, and strategic application data over generic descriptions.
CAS Number: 97567-79-8 Role: Lipophilic Heterocyclic Scaffold for Drug Discovery Version: 2.0 (Application Scientist Tier)
Part 1: Executive Summary & Strategic Value
4-(tert-Butyl)oxazol-2-amine hydrochloride represents a critical "scaffold hopping" tool in modern medicinal chemistry. As a bioisostere of the ubiquitously used 2-aminothiazole, this oxazole congener offers distinct physicochemical advantages:
-
Metabolic Stability: The oxazole ring is generally less prone to oxidative metabolism (S-oxidation) compared to thiazoles.
-
Lipophilicity Modulation: The tert-butyl group provides a defined hydrophobic bulk (Van der Waals volume ~75 ų) ideal for filling hydrophobic pockets in kinases and GPCRs, while the oxazole oxygen lowers logP relative to the sulfur analog.
-
Hydrogen Bonding: The oxazole nitrogen is a weaker base but a distinct H-bond acceptor, altering the donor/acceptor vector in the active site.
Primary Application: Synthesis of kinase inhibitors, antitubercular agents, and peptidomimetics where a rigid, lipophilic linker is required.
Part 2: Chemical Profile & Specifications
Physicochemical Properties
| Property | Specification | Notes |
| Molecular Formula | Salt form enhances stability/solubility. | |
| Molecular Weight | 176.64 g/mol (HCl salt) | Free base MW: 140.18 g/mol . |
| Appearance | White to off-white crystalline powder | Hygroscopic; store under desiccant. |
| Melting Point | 160–163 °C (dec) | Distinct from free base (61–63 °C). |
| Solubility | DMSO, Methanol, Water | Moderate water solubility due to HCl salt. |
| pKa (Conj. Acid) | ~4.5 - 5.0 | Less basic than 2-aminopyridine. |
Structural Analysis (DOT Visualization)
The following diagram illustrates the core reactivity nodes of the molecule.
Part 3: Synthesis & Manufacturing Protocol
Expert Insight: While many sources suggest reacting
Reaction Scheme
Precursors: 1-Bromo-3,3-dimethyl-2-butanone (Bromopinacolone) + Cyanamide (
Step-by-Step Protocol (Self-Validating)
Reagents:
-
Bromopinacolone (1.0 eq)
-
Cyanamide (1.2 eq)
-
Potassium Carbonate (
, 2.0 eq) or Sodium Ethoxide (NaOEt) -
Solvent: Ethanol (EtOH) or DMF
Procedure:
-
Preparation: Dissolve cyanamide (1.2 eq) in anhydrous Ethanol (0.5 M concentration).
-
Base Addition: Add
(2.0 eq) and stir at room temperature for 15 minutes to generate the cyanamide anion in situ. -
Alkylation: Add Bromopinacolone (1.0 eq) dropwise over 30 minutes. Control Exotherm: Maintain temperature < 30°C.
-
Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours.
-
Validation Point: TLC (Hexane/EtOAc 1:1) should show consumption of the bromoketone (
) and appearance of a polar fluorescent spot ( ).
-
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.
-
Salt Formation: Dissolve the crude oil in diethyl ether. Add 4M HCl in dioxane dropwise. The white precipitate is the target hydrochloride salt.
-
Purification: Recrystallize from Isopropanol/Ether if necessary.
Synthesis Logic Flow
Figure 2: Mechanistic pathway for the synthesis of 2-aminooxazoles via the Hantzsch-type condensation.
Part 4: Quality Control & Analytical Data
To ensure the integrity of the building block before use in library synthesis, the following analytical parameters must be met.
Expected 1H NMR Data (DMSO-d6, 400 MHz)
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 8.50 - 9.50 | Broad Singlet | 2H | Ammonium protons (exchangeable with | |
| 7.45 | Singlet | 1H | C5-H | Oxazole ring proton (diagnostic peak). |
| 1.25 | Singlet | 9H | tert-Butyl group (intense singlet). |
Troubleshooting Note: If the peak at 7.45 ppm is missing and a peak appears around 5.5 ppm, you likely formed the 2-oxazolone byproduct (hydrolysis of the bromine before cyclization).
Part 5: Medicinal Chemistry Applications[1][2][3][4][5]
Scaffold Hopping (Thiazole vs. Oxazole)
In kinase inhibitors (e.g., Dasatinib analogues), replacing the thiazole ring with oxazole often improves solubility and metabolic stability .
-
Thiazole: High lipophilicity, prone to CYP450 S-oxidation.
-
Oxazole: Lower LogP, metabolically robust, retains H-bond acceptor capability at N3.
Derivatization Strategies
The 2-amino group is the primary handle for diversification.
-
Amide Coupling: Reacts readily with acyl chlorides or carboxylic acids (with HATU/DIPEA). Note: The oxazole nitrogen reduces the nucleophilicity of the exocyclic amine compared to aniline; heating (50°C) may be required.
-
Buchwald-Hartwig Amination: Can be coupled with aryl halides using Pd(OAc)2/Xantphos to generate diarylamines.
Antitubercular Activity
Recent studies (see References) highlight the 2-aminooxazole scaffold as a privileged structure in designing inhibitors for Mycobacterium tuberculosis, specifically targeting cell wall synthesis pathways where the tert-butyl group occupies a specific hydrophobic sub-pocket.
Part 6: Safety & Handling (SDS Summary)
-
Hazards:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid inhalation of fine dust.
-
Storage: Hygroscopic. Store at -20°C in a tightly sealed container.
References
-
Chemical Identity & Properties
- Synthesis Methodology (Cyanamide Route)
-
Medicinal Chemistry Context (Antitubercular)
-
Scaffold Hopping & Bioisosterism
Sources
- 1. 4-tert-Butyl-1,3-thiazol-2-amine | C7H12N2S | CID 2734202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]
